(1R)-1-(3-Bromophenyl)-2-fluoroethanol
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Overview
Description
(1R)-1-(3-Bromophenyl)-2-fluoroethanol: is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromophenyl)-2-fluoroethanol typically involves the reaction of a suitable bromophenyl precursor with a fluorinating agent. One common method is the nucleophilic substitution reaction where a bromophenyl halide reacts with a fluorinating reagent under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or cesium fluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3-Bromophenyl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-bromo-2-fluoroacetophenone.
Reduction: Formation of 3-bromo-2-fluoroethane.
Substitution: Formation of 3-azido-2-fluoroethanol or 3-thio-2-fluoroethanol.
Scientific Research Applications
Chemistry: (1R)-1-(3-Bromophenyl)-2-fluoroethanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where brominated and fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R)-1-(3-Bromophenyl)-2-fluoroethanol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (1R)-1-(3-Chlorophenyl)-2-fluoroethanol
- (1R)-1-(3-Iodophenyl)-2-fluoroethanol
- (1R)-1-(3-Bromophenyl)-2-chloroethanol
Comparison: Compared to its analogs, (1R)-1-(3-Bromophenyl)-2-fluoroethanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the fluorine atom enhances metabolic stability and lipophilicity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBQSNZQLODXPJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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